

Application Notes and Protocols for Cdk8-IN-5 (CCT251545) in Cell Culture

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Compound of Interest

Compound Name: Cdk8-IN-5

Cat. No.: B15143620

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Introduction

Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator implicated in various diseases, including cancer. **Cdk8-IN-5**, exemplified here by the potent and selective inhibitor CCT251545, offers a valuable tool for investigating the biological functions of CDK8 and its closely related paralog, CDK19. CCT251545 is an orally bioavailable small molecule that inhibits the Wnt signaling pathway and has been identified as a selective chemical probe for CDK8 and CDK19.^{[1][2][3][4][5][6][7]} These application notes provide detailed protocols for the preparation and use of CCT251545 in cell culture experiments, enabling researchers to effectively study its mechanism of action and effects on cellular processes.

Chemical Properties and Solubility

Proper preparation of CCT251545 is critical for obtaining reliable and reproducible experimental results. The following table summarizes its key chemical properties.

Property	Value	Reference
Chemical Name	8-[3-chloro-5-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]-4-pyridinyl]-2,8-diazaspiro[4.5]decan-1-one	[8]
Molecular Formula	C ₂₃ H ₂₄ ClN ₅ O	[8]
Molecular Weight	421.9 g/mol	[8]
CAS Number	1661839-45-7	[8]
Appearance	Crystalline solid	[8]
Purity	≥95%	[8]
Solubility	DMSO: 50 mg/mL (118.5 mM)	[8][9]
Storage	Store solid at -20°C for up to 4 years. Store stock solutions at -80°C for up to 6 months.	[8][9][10]

Biological Activity and Target Profile

CCT251545 is a highly potent and selective ATP-competitive inhibitor of CDK8 and CDK19.[1] Its inhibitory activity against these kinases disrupts downstream signaling pathways, notably the Wnt/β-catenin and STAT1 pathways.[2][4]

Inhibitory Activity

Target	IC ₅₀	Reference
CDK8	7 nM	[1]
CDK19	6 nM	[1]
Wnt Signaling (7dF3 cells)	5 nM	[3][4]
pSTAT1Ser727 (SW620 cells)	9 nM	[4][9]

Cellular Growth Inhibition (GI₅₀)

Cell Line	Cancer Type	GI ₅₀	Reference
COLO 205	Colorectal Carcinoma	0.035 μ M	[1]
SW620	Colorectal Adenocarcinoma	Not explicitly stated, but sensitive to treatment	[3]
HT-29	Colorectal Adenocarcinoma	7.8 μ M	[1]
HCT-116	Colorectal Carcinoma	46.16 μ M	[10]
A2780	Ovarian Cancer	35.85 μ M	[1]
Kasumi-1	Acute Myeloid Leukemia	37.03 μ M	[1]

Experimental Protocols

Protocol 1: Preparation of CCT251545 Stock and Working Solutions

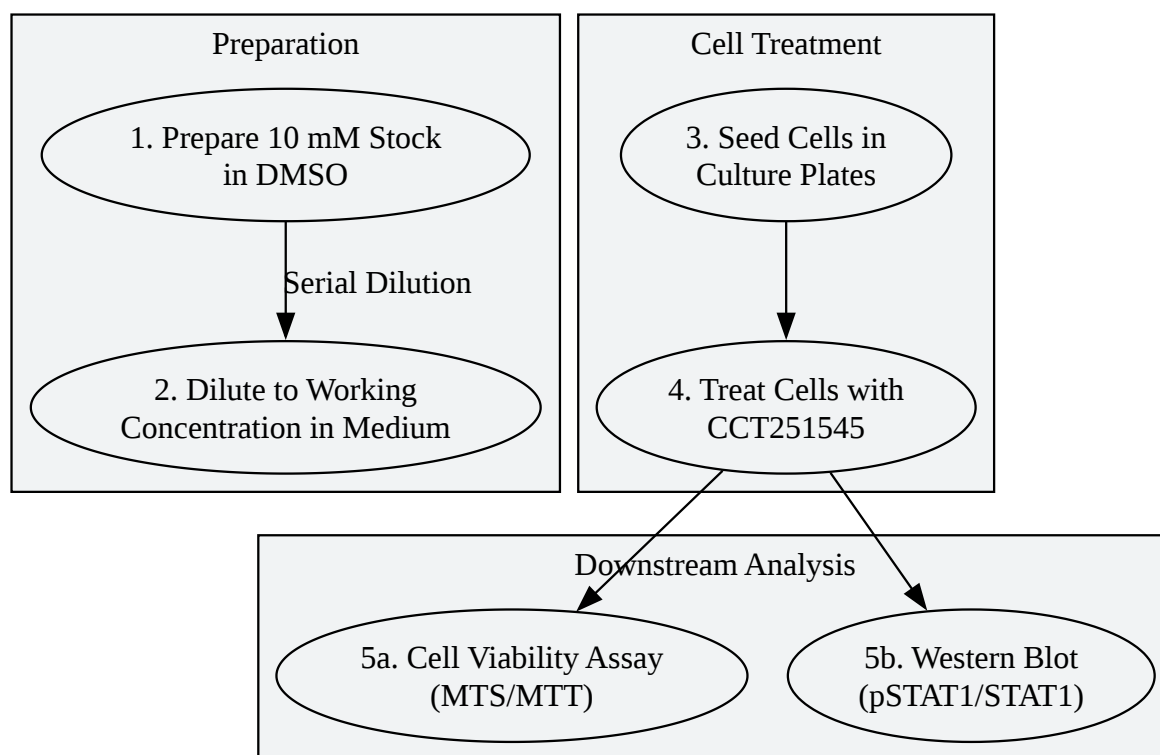
This protocol describes the preparation of a high-concentration stock solution of CCT251545 in DMSO and its subsequent dilution to working concentrations for cell culture experiments.

Materials:

- CCT251545 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Sterile, pyrogen-free cell culture medium
- Vortex mixer
- Calibrated pipettes and sterile tips

Procedure:

- **Stock Solution Preparation (10 mM):** a. Equilibrate the CCT251545 vial to room temperature before opening. b. To prepare a 10 mM stock solution, add 237.01 μL of anhydrous DMSO to 1 mg of CCT251545 powder (Molecular Weight = 421.9 g/mol). c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into smaller volumes (e.g., 10-20 μL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -80°C for up to 6 months.
- **Working Solution Preparation:** a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentration. For example, to prepare a 10 μM working solution, add 1 μL of the 10 mM stock solution to 999 μL of cell culture medium. c. Mix gently by pipetting up and down. d. It is recommended to prepare fresh working solutions for each experiment.



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Protocol 2: Cell Viability (MTS) Assay

This protocol outlines a method to assess the effect of CCT251545 on cell proliferation using a colorimetric MTS assay.

Materials:

- Cells of interest (e.g., COLO 205, SW620)
- 96-well clear, flat-bottom cell culture plates
- Complete cell culture medium
- CCT251545 working solutions
- MTS reagent
- Microplate reader

Procedure:

- **Cell Seeding:** a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- **Compound Treatment:** a. Prepare a serial dilution of CCT251545 working solutions in complete medium at 2X the final desired concentrations. b. Remove the medium from the wells and add 100 μ L of the CCT251545 dilutions to the respective wells. Include a vehicle control (DMSO-containing medium at the same final concentration as the highest CCT251545 concentration). c. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
- **MTS Assay:** a. Add 20 μ L of MTS reagent to each well.^[2] b. Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell line. c. Measure the absorbance at 490 nm using a microplate reader.^[2]
- **Data Analysis:** a. Subtract the absorbance of the media-only blank from all other readings. b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. c. Plot

the percentage of viability against the log of the CCT251545 concentration to determine the GI₅₀ value.

Protocol 3: Western Blot for pSTAT1Ser727 Inhibition

This protocol details the procedure for analyzing the inhibition of STAT1 phosphorylation at serine 727, a key biomarker of CCT251545 activity.

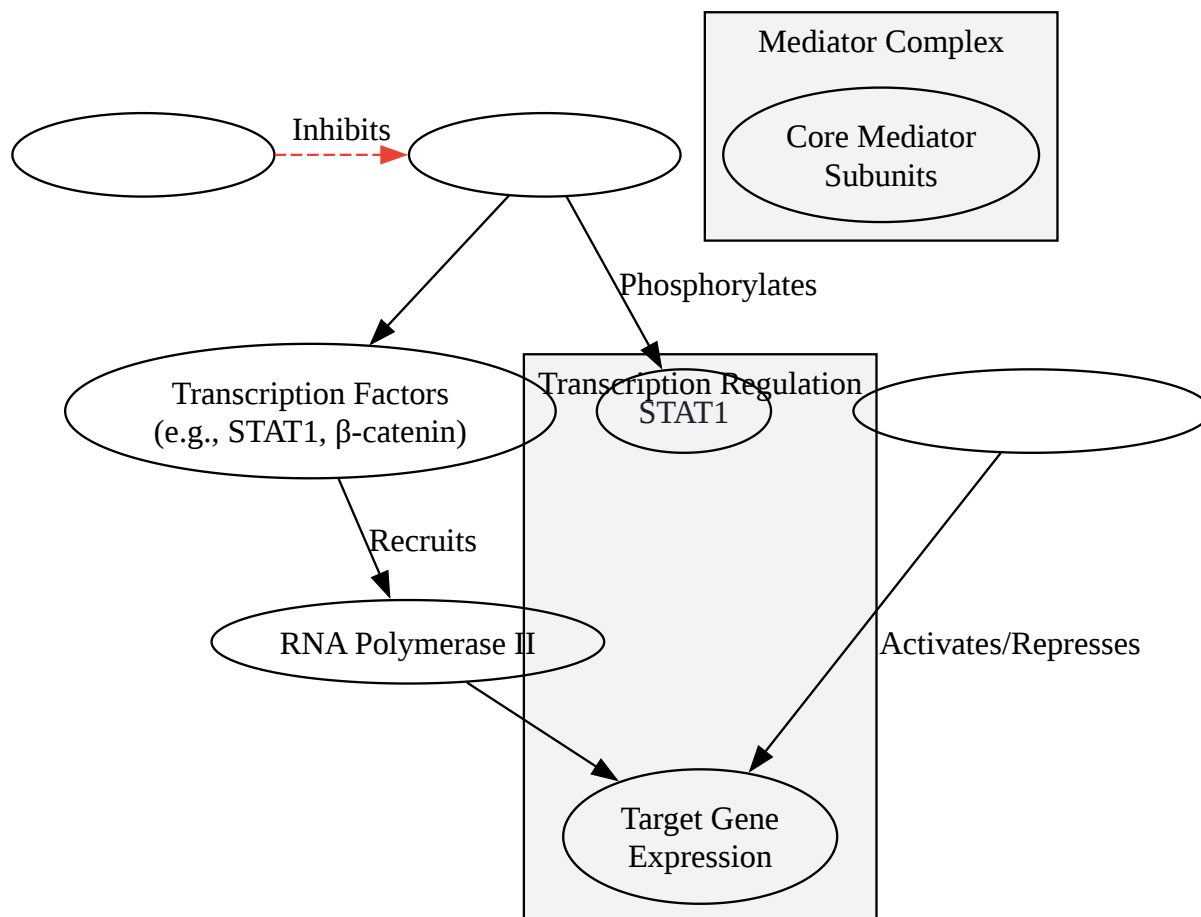
Materials:

- Cells of interest (e.g., SW620)
- 6-well cell culture plates
- CCT251545 working solutions
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: rabbit anti-phospho-STAT1 (Ser727) (e.g., 1:1000-1:5000 dilution) and rabbit or mouse anti-total STAT1 (e.g., 1:1000 dilution)
- HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
- Loading control antibody (e.g., anti- β -actin or anti-GAPDH)
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- **Cell Treatment and Lysis:** a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with various concentrations of CCT251545 (and a vehicle control) for a specified time (e.g., 2-6 hours). c. Wash the cells twice with ice-cold PBS. d. Add 100-200 μ L of ice-cold lysis buffer to each well and scrape the cells. e. Incubate the lysate on ice for 30 minutes, with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Transfer the supernatant (protein extract) to a new pre-chilled tube.
- **Protein Quantification:** a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
- **SDS-PAGE and Western Blot:** a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Load equal amounts of protein (e.g., 20-30 μ g) per lane onto an SDS-PAGE gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins to a nitrocellulose or PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary anti-phospho-STAT1 (Ser727) antibody overnight at 4°C with gentle agitation. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again as in step 3g. j. Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system. k. To analyze total STAT1 and a loading control, the membrane can be stripped and re-probed with the respective antibodies.

Signaling Pathway



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Conclusion

CCT251545 is a valuable chemical probe for studying the roles of CDK8 and CDK19 in cellular signaling and disease. The protocols provided herein offer a comprehensive guide for its use in cell culture, from initial preparation to downstream analysis of its biological effects. Adherence to these detailed methods will facilitate robust and reproducible research into the therapeutic potential of targeting CDK8/19.

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